

Tizoxanide-d4: An In-depth Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental applications, and relevant biological pathways associated with **Tizoxanide-d4**. **Tizoxanide-d4** is the deuterated form of Tizoxanide, the active metabolite of the broad-spectrum antiparasitic and antiviral drug, Nitazoxanide.[1][2] Its primary application in a research setting is as an internal standard for the accurate quantification of Tizoxanide in various biological matrices using mass spectrometry-based methods.[1]

Material Safety and Physical Data

A thorough understanding of the material's properties and safety precautions is paramount for its proper handling and use in a laboratory setting. The following tables summarize the key physical, chemical, and safety data for **Tizoxanide-d4**, compiled from various supplier Material Safety Data Sheets (MSDS).

Physical and Chemical Properties



Property	Value	Source
CAS Number	1246817-56-0	[1][3]
Molecular Formula	C10H3D4N3O4S	[1][3]
Molecular Weight	269.27 g/mol	[3][4]
Appearance	Brown Solid	[5]
Purity	≥99% deuterated forms (d₁-d₄); >95% (HPLC)	[1][3]
Solubility	Soluble in DMSO and Methanol	[1]
Melting Point	>200°C (decomposition)	[6]
Storage Temperature	-20°C or 2-8°C (Refrigerator)	[1][5]
Stability	≥ 4 years (at -20°C)	[1]

Hazard Identification and Safety Precautions

Tizoxanide-d4 is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.[8]



Hazard Statement	GHS Classification	Precautionary Measures
H302: Harmful if swallowed	Acute toxicity, Oral (Category 4)	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
H315: Causes skin irritation	Skin irritation (Category 2)	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation	Eye irritation (Category 2A)	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation	Specific target organ toxicity — single exposure (Category 3)	P261: Avoid breathing dust/fume/gas/mist/vapors/spr ay. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Experimental Protocols: Quantification of Tizoxanide using Tizoxanide-d4 as an Internal Standard

Tizoxanide-d4 is an ideal internal standard for the quantification of Tizoxanide by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical and physical properties to the unlabeled analyte, while having a distinct mass. This ensures that



any variations during sample preparation and analysis affect both the analyte and the internal standard similarly, allowing for accurate and precise quantification.

The following is a representative protocol synthesized from established methodologies for the quantification of Tizoxanide in biological matrices such as plasma.[9][10][11]

Materials and Reagents

- Tizoxanide analytical standard
- Tizoxanide-d4 (internal standard)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water
- Biological matrix (e.g., human plasma)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- HPLC or UPLC system coupled to a tandem mass spectrometer

Sample Preparation (Protein Precipitation)

- Spiking the Internal Standard: To 100 μ L of the plasma sample in a microcentrifuge tube, add a specific amount (e.g., 10 μ L of a 1 μ g/mL solution) of **Tizoxanide-d4** in methanol.
- Protein Precipitation: Add 300 μL of cold acetonitrile to the plasma sample to precipitate proteins.
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.



- Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

LC-MS/MS Analysis

- Chromatographic Separation:
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient elution to separate Tizoxanide from matrix components. For example, starting with 95% A, ramping to 95% B over a few minutes.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Tizoxanide and Tizoxanide-d4.
 - Tizoxanide: e.g., m/z 264 -> 108
 - **Tizoxanide-d4**: e.g., m/z 268 -> 112
 - Optimization: The collision energy and other MS parameters should be optimized for maximum signal intensity.

Data Analysis

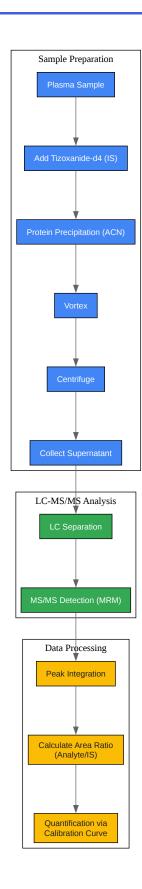






The concentration of Tizoxanide in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (Tizoxanide/Tizoxanide-d4). This ratio is then compared to a calibration curve generated using known concentrations of Tizoxanide with a constant amount of Tizoxanide-d4.





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Experimental workflow for Tizoxanide quantification.

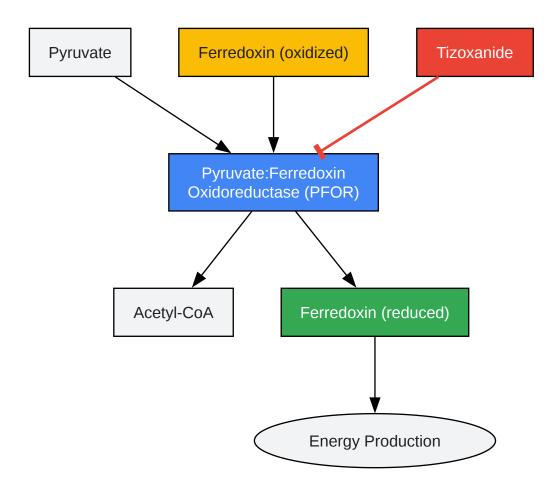


Biological Signaling Pathways

Tizoxanide, the active metabolite of Nitazoxanide, exerts its therapeutic effects through various mechanisms of action, primarily targeting energy metabolism in anaerobic parasites and modulating host antiviral responses.

Antiparasitic Mechanism of Action

The primary antiparasitic action of Tizoxanide is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[1][7][12] This enzyme is crucial for anaerobic energy metabolism in many protozoa and anaerobic bacteria.[12][13] By inhibiting PFOR, Tizoxanide disrupts the electron transfer reaction essential for the parasite's energy production, leading to metabolic disruption and cell death.[1][7]



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Inhibition of PFOR by Tizoxanide.

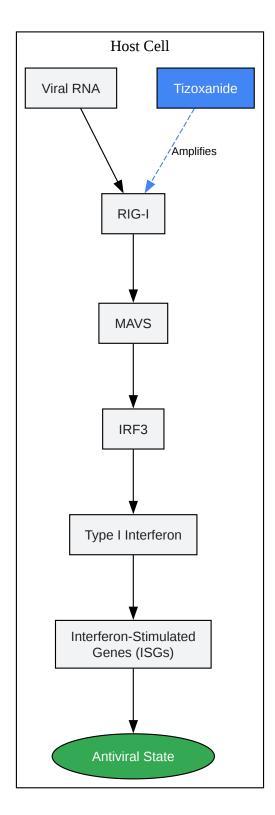


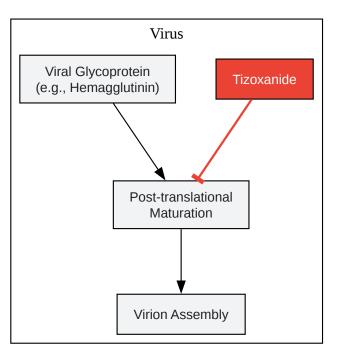
Antiviral Signaling Pathways

The antiviral activity of Tizoxanide is multifaceted and involves the modulation of host cell signaling pathways. One key mechanism is the enhancement of the host's innate immune response.[1] Tizoxanide has been shown to amplify the activation of the RIG-I-like receptor (RLR) pathway, which is responsible for detecting viral RNA in the cytoplasm.[4][6] This leads to an increased production of type I interferons (IFNs) and interferon-stimulated genes (ISGs), which establish an antiviral state in the cell.[1][4]

Another proposed antiviral mechanism is the interference with viral protein maturation.[1] Specifically, Tizoxanide can block the post-translational modification of viral glycoproteins, such as the hemagglutinin of the influenza virus, which is essential for proper viral assembly and release.[5][14]







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Antiviral mechanisms of Tizoxanide.



In summary, **Tizoxanide-d4** is an essential tool for the accurate bioanalysis of Tizoxanide. A comprehensive understanding of its properties, handling requirements, and the biological pathways of its non-deuterated counterpart is crucial for its effective use in research and drug development.

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